molecular formula C19H23Cl2NO3 B11431954 2-Ethylbutyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Ethylbutyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B11431954
M. Wt: 384.3 g/mol
InChI Key: PSFGRFIQXYNETN-UHFFFAOYSA-N
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Description

2-Ethylbutyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring, dichlorophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl group is introduced to the pyridine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-ethylbutanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethylbutyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the dichlorophenyl group and the pyridine ring in the same molecule provides unique chemical properties and potential biological activities.
  • The ester group adds to the compound’s versatility in chemical reactions and applications.

Properties

Molecular Formula

C19H23Cl2NO3

Molecular Weight

384.3 g/mol

IUPAC Name

2-ethylbutyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

InChI

InChI=1S/C19H23Cl2NO3/c1-4-12(5-2)10-25-19(24)17-11(3)22-16(23)9-13(17)18-14(20)7-6-8-15(18)21/h6-8,12-13H,4-5,9-10H2,1-3H3,(H,22,23)

InChI Key

PSFGRFIQXYNETN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1=C(NC(=O)CC1C2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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